RO 4938581

Beschreibung

Eigenschaften

IUPAC Name |

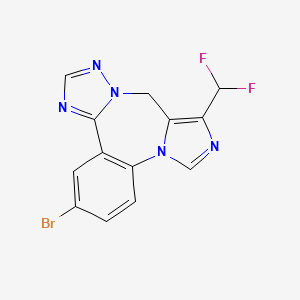

15-bromo-5-(difluoromethyl)-2,4,8,9,11-pentazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(13),3,5,9,11,14,16-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrF2N5/c14-7-1-2-9-8(3-7)13-17-5-19-21(13)4-10-11(12(15)16)18-6-20(9)10/h1-3,5-6,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJRYPJIKHMNGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N=CN2C3=C(C=C(C=C3)Br)C4=NC=NN41)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrF2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045378 | |

| Record name | 3-Bromo-10-(difluoromethyl)-9H-benzo[f]imidazo[1,5-a][1,2,4]triazolo[1,5-d][1,4]diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883093-10-5 | |

| Record name | RO-4938581 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883093105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-10-(difluoromethyl)-9H-benzo[f]imidazo[1,5-a][1,2,4]triazolo[1,5-d][1,4]diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RO-4938581 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK5NA2M82J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RO4938581

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

RO4938581 is a potent and selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptors. This selective pharmacological profile allows it to enhance cognitive processes without inducing the anxiogenic or pro-convulsive side effects associated with non-selective GABAA receptor modulators.[1] Primarily expressed in the hippocampus, a brain region critical for learning and memory, α5-containing GABAA receptors are a key target for cognitive enhancement.[1] RO4938581 has demonstrated efficacy in preclinical models, reversing cognitive deficits induced by scopolamine and diazepam.[1] This technical guide provides a comprehensive overview of the mechanism of action of RO4938581, including its binding affinity, functional activity, and the experimental protocols used to characterize this novel cognitive enhancer.

Core Mechanism of Action: Selective Inverse Agonism at GABAA α5 Receptors

RO4938581 exerts its cognitive-enhancing effects by acting as an inverse agonist at the benzodiazepine binding site of GABAA receptors containing the α5 subunit. Unlike neutral antagonists that block the binding of agonists without affecting the receptor's constitutive activity, or agonists that enhance the receptor's function, an inverse agonist binds to the receptor and reduces its basal level of activity.

The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions (Cl-) into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission. The α5 subunit-containing GABAA receptors are predominantly located in the hippocampus and are thought to contribute to a persistent tonic inhibitory current that can dampen neuronal excitability and plasticity.

By acting as an inverse agonist, RO4938581 reduces the constitutive opening of the α5-containing GABAA receptor channels, thereby decreasing the tonic inhibitory chloride current. This disinhibition of hippocampal neurons is believed to enhance synaptic plasticity, such as long-term potentiation (LTP), a cellular mechanism underlying learning and memory formation.[1]

Signaling Pathway Diagram

Caption: Mechanism of action of RO4938581 at the GABAA α5 receptor.

Quantitative Data: Binding Affinity and Potency

The selectivity of RO4938581 for the α5 subunit of the GABAA receptor has been quantified through radioligand binding assays. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) |

| α1β3γ2 | 174 |

| α2β3γ2 | 185 |

| α3β3γ2 | 80 |

| α5β3γ2 | 4.6 |

Data represents the mean from multiple determinations.

As the data indicates, RO4938581 exhibits a significantly higher affinity for the α5-containing GABAA receptor subtype compared to those containing α1, α2, or α3 subunits. This binding selectivity is crucial for its targeted cognitive-enhancing effects and favorable side-effect profile.

Experimental Protocols

The characterization of RO4938581 involved a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, and behavioral effects.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.

-

Objective: To determine the Ki of RO4938581 for different GABAA receptor subtypes.

-

Methodology:

-

Membrane Preparation: Membranes from cell lines stably expressing specific recombinant rat GABAA receptor subtypes (α1β3γ2, α2β3γ2, α3β3γ2, or α5β3γ2) are prepared.

-

Radioligand: [3H]flumazenil is used as the radioligand, which binds to the benzodiazepine site on the GABAA receptor.

-

Incubation: The cell membranes are incubated with a fixed concentration of [3H]flumazenil and varying concentrations of RO4938581. The incubation is typically carried out in a buffer solution (e.g., Tris-HCl) at a specific temperature (e.g., 4°C) for a set duration to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of RO4938581 that inhibits 50% of the specific binding of [3H]flumazenil (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay.

Electrophysiology (Whole-Cell Patch Clamp)

This technique is used to measure the ion flow through the GABAA receptor channels and assess the functional effect of RO4938581.

-

Objective: To determine if RO4938581 acts as an agonist, antagonist, or inverse agonist at GABAA receptors.

-

Methodology:

-

Cell Culture: Cells (e.g., HEK293) expressing the desired GABAA receptor subtype are cultured on coverslips.

-

Recording Setup: A coverslip with the cells is placed in a recording chamber and perfused with an external solution. A glass micropipette filled with an internal solution is used to form a high-resistance seal with a single cell.

-

Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow electrical access to the cell's interior. The cell's membrane potential is clamped at a specific voltage (e.g., -60 mV).

-

Drug Application: GABA is applied to the cell to elicit an inward chloride current. RO4938581 is then co-applied with GABA or applied alone to observe its effect on the GABA-evoked current or the basal current, respectively.

-

Data Analysis: A decrease in the basal current in the presence of RO4938581 indicates inverse agonist activity.

-

In Vivo Receptor Occupancy

This experiment determines the relationship between the administered dose of RO4938581 and the percentage of GABAA α5 receptors it binds to in the brain.

-

Objective: To measure the in vivo occupancy of GABAA α5 receptors by RO4938581.

-

Methodology:

-

Animal Dosing: Animals (e.g., rats) are administered various doses of RO4938581.

-

Tracer Injection: At a specific time after drug administration, a radiolabeled tracer with high affinity for the GABAA α5 receptor, such as [3H]-Ro15-4513, is injected intravenously.[1]

-

Brain Extraction: After a set time for the tracer to distribute, the animals are euthanized, and their brains are rapidly removed and dissected.

-

Radioactivity Measurement: The amount of radioactivity in specific brain regions (e.g., hippocampus) is measured.

-

Data Analysis: The receptor occupancy is calculated by comparing the specific binding of the tracer in the drug-treated animals to that in vehicle-treated control animals.

-

Behavioral Studies

These studies assess the in vivo efficacy of RO4938581 in animal models of cognitive impairment.

-

Delayed Match-to-Position (DMTP) Task in Rats (Scopolamine-Induced Deficit):

-

Objective: To evaluate the effect of RO4938581 on working memory.

-

Apparatus: An operant chamber with two retractable levers.

-

Procedure:

-

Sample Phase: One of the two levers is presented. The rat must press the lever.

-

Delay Phase: Both levers are retracted for a variable delay period.

-

Choice Phase: Both levers are presented, and the rat must press the lever that was presented in the sample phase to receive a reward.

-

-

Drug Administration: The muscarinic antagonist scopolamine is administered to induce a working memory deficit. RO4938581 is administered prior to the task to assess its ability to reverse this deficit. RO4938581 has been shown to reverse scopolamine-induced working memory impairment at doses of 0.3-1 mg/kg.[1]

-

-

Morris Water Maze in Rats (Diazepam-Induced Deficit):

-

Objective: To assess the effect of RO4938581 on spatial learning and memory.

-

Apparatus: A circular pool filled with opaque water, with a hidden escape platform.

-

Procedure:

-

Acquisition Phase: Rats are placed in the pool and must learn the location of the hidden platform using distal cues in the room.

-

Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.

-

-

Drug Administration: The GABAA receptor positive allosteric modulator diazepam is administered to impair spatial learning. RO4938581 is given to evaluate its potential to counteract this impairment. RO4938581 has been shown to reverse diazepam-induced spatial learning impairment at doses of 1-10 mg/kg.[1]

-

Conclusion

RO4938581 is a highly selective inverse agonist of the GABAA α5 receptor, a novel mechanism for cognitive enhancement. Its high affinity for the α5 subunit, coupled with its functional inverse agonism, leads to a disinhibition of hippocampal neurons, which is thought to underlie its pro-cognitive effects. The preclinical data strongly support the potential of RO4938581 as a therapeutic agent for cognitive disorders. The detailed experimental protocols provided in this guide offer a framework for the further investigation of this and other selective GABAA receptor modulators.

References

RO 4938581: A Technical Guide to a Novel Cognitive Enhancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO 4938581 is a potent and selective negative allosteric modulator (NAM) of the γ-aminobutyric acid type A (GABA-A) receptor α5 subunit.[1][2][3] Primarily expressed in the hippocampus, a brain region critical for learning and memory, the GABA-A α5 receptor subtype has emerged as a promising target for cognitive enhancement. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation. The information presented is intended to support further research and development of this and similar compounds for the treatment of cognitive dysfunction.

Introduction

Cognitive impairment is a hallmark of numerous neurological and psychiatric disorders, representing a significant unmet medical need. One therapeutic strategy that has gained traction is the modulation of the GABAergic system. Specifically, negative allosteric modulation of GABA-A receptors containing the α5 subunit is thought to enhance cognitive processes by disinhibiting hippocampal pyramidal neurons, thereby facilitating synaptic plasticity. This compound, developed by Hoffmann-La Roche, is a leading example of this class of compounds.[1] It has demonstrated pro-cognitive effects in various animal models without the anxiogenic or pro-convulsant liabilities of non-selective GABA-A receptor inverse agonists.

Mechanism of Action

This compound acts as a negative allosteric modulator, or partial inverse agonist, at the benzodiazepine binding site of GABA-A receptors containing the α5 subunit.[1][2][3] This selective action reduces the inhibitory effect of GABA at these specific receptors, which are densely expressed in the hippocampus. The prevailing hypothesis is that this reduction in tonic inhibition enhances the excitability of hippocampal neurons, thereby lowering the threshold for the induction of long-term potentiation (LTP), a cellular correlate of learning and memory. This targeted approach is key to its favorable safety profile, as it avoids the widespread neuronal excitation that can lead to anxiety and seizures.

Signaling Pathway

The cognitive-enhancing effects of this compound are believed to be mediated through the modulation of synaptic plasticity. By selectively reducing the function of α5-containing GABA-A receptors, this compound is thought to disinhibit N-methyl-D-aspartate (NMDA) receptors, which are crucial for the induction of LTP.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Binding Affinities

| GABA-A Receptor Subtype | Binding Affinity (Ki, nM) |

| α1β3γ2 | 174 |

| α2β3γ2 | 185 |

| α3β3γ2 | 80 |

| α5β3γ2 | 4.6 |

| Data from radioligand binding assays. |

Table 2: Preclinical Efficacy in Cognitive Models

| Animal Model | Cognitive Domain | Treatment Model | Effective Dose Range (p.o.) | Outcome |

| Rat | Working Memory | Scopolamine-induced deficit | 0.3 - 1 mg/kg | Reversal of impairment in Delayed Match to Position (DMTP) task.[2][3] |

| Rat | Spatial Learning | Diazepam-induced impairment | 1 - 10 mg/kg | Reversal of impairment in Morris water maze.[2][3] |

| Monkey | Executive Function | - | 3 - 10 mg/kg | Improved performance in object retrieval task.[2][3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

-

Objective: To determine the binding affinity of this compound for different GABA-A receptor subtypes.

-

Method:

-

Membranes from cells stably expressing recombinant rat GABA-A receptor subtypes (α1β3γ2, α2β3γ2, α3β3γ2, or α5β3γ2) were prepared.

-

Membranes were incubated with the radioligand [³H]flumazenil and varying concentrations of this compound.

-

Non-specific binding was determined in the presence of a high concentration of a non-labeled competing ligand.

-

Following incubation, the membranes were filtered and washed to separate bound from free radioligand.

-

The amount of bound radioactivity was quantified using liquid scintillation counting.

-

Inhibition constants (Ki) were calculated from the IC50 values using the Cheng-Prusoff equation.

-

Long-Term Potentiation (LTP) in Hippocampal Slices

-

Objective: To assess the effect of this compound on synaptic plasticity.

-

Method:

-

Transverse hippocampal slices (400 µm) were prepared from adult male C57BL/6 mice.

-

Slices were maintained in an interface chamber and perfused with artificial cerebrospinal fluid (aCSF).

-

Field excitatory postsynaptic potentials (fEPSPs) were recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collaterals.

-

A stable baseline of fEPSPs was established for at least 20 minutes.

-

LTP was induced using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 pulses at 100 Hz).

-

This compound or vehicle was perfused throughout the recording period.

-

The magnitude of LTP was quantified as the percentage increase in the fEPSP slope 50-60 minutes post-HFS compared to the baseline.

-

Delayed Match to Position (DMTP) Task in Rats

-

Objective: To evaluate the effect of this compound on working memory.

-

Method:

-

Rats were trained in operant chambers equipped with two retractable levers and a food dispenser.

-

Each trial consisted of a sample phase, a delay, and a choice phase.

-

Sample Phase: One of the two levers was presented. The rat had to press the lever to receive a food reward.

-

Delay: Both levers were retracted for a variable delay period (e.g., 0.5 to 16 seconds).

-

Choice Phase: Both levers were presented. The rat had to press the lever that was presented in the sample phase to receive a food reward. An incorrect press resulted in a time-out period.

-

To induce a cognitive deficit, scopolamine (e.g., 0.1 mg/kg, s.c.) was administered 30 minutes before the test session.

-

This compound or vehicle was administered orally (p.o.) 60 minutes before the test session.

-

The percentage of correct choices was recorded as the primary measure of working memory performance.

-

Morris Water Maze in Rats

-

Objective: To assess the effect of this compound on spatial learning and memory.

-

Method:

-

A circular pool (e.g., 2 m in diameter) was filled with opaque water. A hidden escape platform was submerged 1 cm below the water surface in one of the four quadrants.

-

Rats were given a series of training trials (e.g., 4 trials per day for 5 days) to learn the location of the hidden platform using distal visual cues in the room.

-

The starting position for each trial was varied.

-

To induce a cognitive deficit, diazepam (e.g., 2 mg/kg, i.p.) was administered 30 minutes before the training session.

-

This compound or vehicle was administered orally (p.o.) 60 minutes before the training session.

-

The time to find the platform (escape latency) and the path length were recorded.

-

A probe trial was conducted on the final day, where the platform was removed, and the time spent in the target quadrant was measured to assess spatial memory retention.

-

Object Retrieval Task in Monkeys

-

Objective: To evaluate the effect of this compound on executive function.

-

Method:

-

Cynomolgus monkeys were trained on a task requiring them to retrieve a food reward from a transparent box that was open on one side.

-

The box was presented in various orientations, requiring the monkey to inhibit a prepotent response of reaching directly for the visible reward and instead use a more complex, planned motor action to reach into the open side.

-

The difficulty of the task was manipulated by changing the orientation of the box and the position of the reward within the box.

-

This compound or vehicle was administered orally (p.o.) before the test session.

-

The number of correct first reaches was recorded as a measure of executive function and inhibitory control.

-

Pharmacokinetics and Safety

Detailed pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology data for this compound are not extensively available in the public domain. Preclinical studies have indicated that the compound is orally bioavailable and crosses the blood-brain barrier. Importantly, at doses that produce cognitive-enhancing effects, this compound did not show anxiogenic or pro-convulsive potential in animal models.[2][3] This favorable safety profile is a key advantage over non-selective GABA-A receptor modulators.

Conclusion

This compound represents a significant advancement in the development of cognitive enhancers. Its selectivity for the GABA-A α5 receptor subtype allows for the targeted modulation of hippocampal circuits involved in learning and memory, while avoiding the side effects associated with broader GABAergic modulation. The preclinical data strongly support its potential as a therapeutic agent for cognitive deficits. Further research, including clinical trials, is warranted to fully elucidate its efficacy and safety in human populations. The experimental protocols and data presented in this guide provide a solid foundation for such future investigations.

References

- 1. Long-term a5 GABA A receptor negative allosteric modulator treatment reduces NMDAR-mediated neuronal excitation and maintains basal neuronal inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sustained treatment with an α5 GABA A receptor negative allosteric modulator delays excitatory circuit development while maintaining GABAergic neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RO4938581, a novel cognitive enhancer acting at GABAA alpha5 subunit-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

GABAA α5 Negative Allosteric Modulators: A Technical Guide to Function, Pharmacology, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of γ-aminobutyric acid type A (GABAA) receptor α5 subunit-selective negative allosteric modulators (NAMs). These compounds represent a promising class of molecules with the potential to treat cognitive deficits associated with a range of neurological and psychiatric disorders. This document details their mechanism of action, summarizes key quantitative pharmacological data, outlines essential experimental protocols for their characterization, and visualizes the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the field of neuroscience and CNS therapeutics.

Introduction: The GABAA α5 Subunit as a Therapeutic Target

The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS). These receptors are pentameric structures assembled from a variety of subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ). The specific subunit composition determines the receptor's physiological and pharmacological properties.

The α5 subunit is of particular interest due to its restricted expression profile, being highly concentrated in the hippocampus, a brain region critical for learning and memory.[1][2] Receptors containing the α5 subunit (α5-GABAARs) are predominantly located extrasynaptically and are thought to mediate tonic inhibition, a persistent form of inhibition that regulates neuronal excitability.[3]

Negative allosteric modulators that selectively target the α5 subunit are hypothesized to enhance cognitive processes by reducing excessive tonic inhibition in the hippocampus. This mechanism is distinct from non-selective GABAA receptor modulators, which often produce sedative and anxiolytic effects. Selective α5 NAMs, such as L-655,708, MRK-016, and basmisanil, have shown pro-cognitive effects in preclinical models without significant anxiogenic or proconvulsant liabilities.[2][4] They are under investigation for a variety of conditions, including cognitive impairment in Down syndrome and schizophrenia, and for recovery after stroke.[4][5]

Mechanism of Action

GABAA α5 NAMs bind to the benzodiazepine site at the interface of the α5 and γ2 subunits of the GABAA receptor.[6] Unlike benzodiazepine agonists which enhance the effect of GABA, NAMs reduce the ability of GABA to open the chloride channel. This leads to a decrease in tonic inhibitory currents, thereby increasing neuronal excitability in brain regions with high α5 subunit expression, such as the hippocampus. This enhanced excitability is thought to facilitate synaptic plasticity mechanisms like long-term potentiation (LTP), which is a cellular correlate of learning and memory.[6]

Quantitative Pharmacology of Selected GABAA α5 NAMs

The selectivity of NAMs for the α5 subunit over other α subunits (primarily α1, α2, and α3, which are associated with sedation, anxiolysis, and anticonvulsant effects) is a critical determinant of their therapeutic potential. The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of key GABAA α5 NAMs.

Table 1: Binding Affinities (Ki, nM) of GABAA α5 NAMs for Human GABAA Receptor Subtypes

| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | Selectivity (α1/α5) | Reference(s) |

| L-655,708 | ~22.5-45 | ~22.5-45 | ~22.5-45 | 0.45 | ~50-100 fold | [6][7] |

| MRK-016 | 0.83 | 0.85 | 0.77 | 1.4 | ~0.6 fold | [1] |

| Basmisanil (RG1662) | 1031 | 458 | 510 | 5 | ~206 fold | [3][8] |

| α5IA | Sub-nM | Sub-nM | Sub-nM | Sub-nM | Non-selective in binding | [9][10] |

Note: α5IA exhibits functional selectivity for the α5 subunit despite its non-selective binding affinity.

Table 2: Functional Activity (IC50/EC50, nM) of GABAA α5 NAMs

| Compound | Receptor Subtype | Assay Type | Value (nM) | Reference(s) |

| MRK-016 | α5-GABAA | Inverse Agonist Efficacy | 3 (EC50) | [1] |

| Basmisanil (RG1662) | α5β3γ2 | GABA-induced current inhibition | 8 (IC50) | [3] |

| L-655,708 | α5-GABAA | Inverse Agonist Efficacy | 1.1 (IC50) | [11] |

| L-655,708 | α1-GABAA | Inverse Agonist Efficacy | 320 (IC50) | [11] |

| L-655,708 | α2-GABAA | Inverse Agonist Efficacy | 135 (IC50) | [11] |

| L-655,708 | α3-GABAA | Inverse Agonist Efficacy | 960 (IC50) | [11] |

Key Experimental Protocols

The characterization of GABAA α5 NAMs involves a combination of in vitro and in vivo assays to determine their affinity, selectivity, efficacy, and behavioral effects.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a compound for its target receptor.[12]

-

Objective: To determine the inhibitory constant (Ki) of a test compound for GABAA receptor subtypes.

-

Materials:

-

Cell membranes from HEK293 cells transiently expressing specific human GABAA receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).[13]

-

Radioligand, typically [³H]flumazenil or [³H]L-655,708.[13][14]

-

Test compound (α5 NAM) at various concentrations.

-

Non-specific binding competitor (e.g., high concentration of diazepam).[13]

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[15]

-

Glass fiber filters (e.g., GF/C).[16]

-

Scintillation cocktail and liquid scintillation counter.[15]

-

-

Protocol:

-

Membrane Preparation: Homogenize cells expressing the receptor subtype of interest and prepare a crude membrane fraction by differential centrifugation.[15]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand (typically near its Kd value), and varying concentrations of the test compound.[17]

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C or 30°C) for a duration sufficient to reach binding equilibrium (e.g., 45-60 minutes).[15][16]

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.[17]

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.[17]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[15]

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

-

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique allows for the direct measurement of ion channel function and the effect of modulators on neuronal currents.

-

Objective: To measure the effect of α5 NAMs on GABA-evoked currents, particularly tonic currents, in neurons.

-

Materials:

-

Primary hippocampal neurons or cell lines expressing α5-GABAARs.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass pipettes for patch electrodes.

-

Extracellular solution (e.g., artificial cerebrospinal fluid).

-

Intracellular solution containing a chloride salt.

-

GABA, GABAA receptor antagonist (e.g., picrotoxin or bicuculline), and the test α5 NAM.

-

-

Protocol:

-

Cell Preparation: Culture primary neurons or transfected cells on coverslips.

-

Recording: Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Baseline Recording: Record baseline membrane currents in the presence of antagonists for other major neurotransmitter receptors (e.g., glutamate receptors) to isolate GABAergic currents.

-

Measurement of Tonic Current: Apply a GABAA receptor antagonist (e.g., picrotoxin) to the bath. The resulting outward shift in the holding current represents the tonic GABAergic current.[18]

-

Drug Application: After washing out the antagonist, apply the α5 NAM to the bath and allow it to equilibrate.

-

Effect on Tonic Current: Re-apply the GABAA receptor antagonist in the presence of the α5 NAM. A smaller outward shift in the holding current compared to the baseline measurement indicates that the α5 NAM has reduced the tonic current.

-

Data Analysis: Quantify the amplitude of the tonic current before and after the application of the α5 NAM.

-

Behavioral Models for Cognitive Enhancement

The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[19]

-

Objective: To assess recognition memory.

-

Apparatus: An open-field arena.[19]

-

Protocol:

-

Habituation: Allow the mouse to explore the empty arena for a set period (e.g., 5-10 minutes) on the day before the test.[4][19]

-

Training/Familiarization Phase: Place the mouse in the arena with two identical objects and allow it to explore for a defined period (e.g., 10 minutes).[4][19]

-

Retention Interval: Return the mouse to its home cage for a specific duration (e.g., 1 to 2 hours).[4]

-

Testing Phase: Place the mouse back in the arena where one of the familiar objects has been replaced with a novel object. Record the time spent exploring each object.[4][19]

-

Data Analysis: Calculate a discrimination index (DI), typically as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

-

The MWM is a widely used task to assess hippocampal-dependent spatial learning and memory.[20]

-

Objective: To evaluate spatial navigation and reference memory.

-

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface.[20]

-

Protocol:

-

Acquisition Phase: Over several consecutive days, the rodent is placed in the pool from different starting locations and must find the hidden platform using distal spatial cues in the room. The time to find the platform (escape latency) is recorded for each trial.[21]

-

Probe Trial: After the acquisition phase, the platform is removed, and the rodent is allowed to swim freely for a set time (e.g., 60 seconds).[21]

-

Data Analysis: During the acquisition phase, a decrease in escape latency across days indicates learning. In the probe trial, the time spent in the target quadrant (where the platform was previously located) is measured. A preference for the target quadrant indicates spatial memory.

-

Signaling Pathways and Logical Relationships

The cognitive-enhancing effects of GABAA α5 NAMs are intricately linked to their ability to modulate synaptic plasticity, particularly through their interaction with the glutamatergic system.

Crosstalk with NMDA Receptors

A key aspect of α5 NAM function is the crosstalk between GABAA and NMDA receptors. Sustained treatment with an α5 NAM can alter the synaptic expression of NMDA receptor subunits. In mature neurons, α5 NAMs have been shown to increase the surface expression of GluN2A-containing NMDA receptors while decreasing the levels of GluN2B-containing receptors.[18][22] This shift in the GluN2A/GluN2B ratio is significant as GluN2A-containing receptors are associated with the maturation of synapses and have different kinetic and signaling properties compared to GluN2B-containing receptors.

References

- 1. rndsystems.com [rndsystems.com]

- 2. L-655,708 - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. mmpc.org [mmpc.org]

- 5. A randomized, double-blind, placebo-controlled phase II trial to explore the effects of a GABAA-α5 NAM (basmisanil) on intellectual disability associated with Down syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. L-655,708 | GABAA Receptors | Tocris Bioscience [tocris.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Basmisanil, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Specific targeting of the GABA-A receptor α5 subtype by a selective inverse agonist restores cognitive deficits in Down syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potentiation of GABAA receptor activity by volatile anaesthetics is reduced by α5GABAA receptor-preferring inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. researchgate.net [researchgate.net]

- 14. [3H]L-655,708, a novel ligand selective for the benzodiazepine site of GABAA receptors which contain the alpha 5 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PDSP - GABA [kidbdev.med.unc.edu]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. benchchem.com [benchchem.com]

- 18. Sustained treatment with an α5 GABA A receptor negative allosteric modulator delays excitatory circuit development while maintaining GABAergic neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. news-medical.net [news-medical.net]

- 21. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Sustained treatment with an α5 GABA A receptor negative allosteric modulator delays excitatory circuit development while maintaining GABAergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nootropic Potential of RO4938581: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO4938581 is a potent and selective negative allosteric modulator (NAM) of the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptor, a target of significant interest for cognitive enhancement. This technical guide provides a comprehensive overview of the nootropic effects of RO4938581, detailing its mechanism of action, preclinical efficacy data, and the experimental protocols used in its evaluation. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a detailed resource for researchers and professionals in the field of neuroscience and drug development.

Introduction

The GABAA receptor system, the primary mediator of inhibitory neurotransmission in the central nervous system, plays a crucial role in regulating neuronal excitability and network oscillations that are fundamental to cognitive processes. The α5 subunit-containing GABAA receptors are highly expressed in the hippocampus, a brain region critical for learning and memory.[1] Consequently, selective modulation of these receptors presents a promising strategy for developing novel nootropic agents. RO4938581 has emerged as a lead compound in this area, demonstrating significant cognitive-enhancing effects in preclinical models without the common side effects associated with non-selective GABAA receptor modulators, such as anxiogenesis or convulsions.[2][3] This guide synthesizes the available scientific literature to provide a detailed technical understanding of RO4938581.

Mechanism of Action

RO4938581 acts as a negative allosteric modulator, or inverse agonist, at the benzodiazepine binding site of GABAA receptors containing the α5 subunit.[2] This selective action reduces the inhibitory effect of GABA at these specific receptors, thereby disinhibiting hippocampal pyramidal neurons and facilitating the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[2][4] The selectivity of RO4938581 for the α5 subunit is crucial to its favorable safety profile, as it avoids the sedative, anxiogenic, and pro-convulsant effects associated with modulation of other GABAA receptor subtypes (α1, α2, and α3).[2]

Signaling Pathway of RO4938581

Quantitative Data

The following tables summarize the key quantitative data regarding the binding affinity and in vivo efficacy of RO4938581.

Table 1: Binding Affinity of RO4938581 for Rat Recombinant GABAA Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| α1β3γ2 | 174 |

| α2β3γ2 | 185 |

| α3β3γ2 | 80 |

| α5β3γ2 | 4.6 |

| Data from Ballard et al., 2009.[2] |

Table 2: In Vivo Nootropic Effects of RO4938581 in Animal Models

| Animal Model | Task | Cognitive Impairment | RO4938581 Dose (p.o.) | Effect |

| Rat | Delayed Match-to-Position (DMTP) | Scopolamine | 0.3 - 1 mg/kg | Reversal of working memory impairment.[2] |

| Rat | Morris Water Maze | Diazepam | 1 - 10 mg/kg | Reversal of spatial learning impairment.[2] |

| Cynomolgus Monkey | Object Retrieval Task | None | 3 - 10 mg/kg | Improvement in executive function.[2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of RO4938581 for different GABAA receptor subtypes.

-

Method:

-

Stable cell lines (e.g., HEK293) expressing specific rat recombinant GABAA receptor subtypes (α1β3γ2, α2β3γ2, α3β3γ2, and α5β3γ2) are used.[2]

-

Cell membranes are prepared and incubated with a radioligand that binds to the benzodiazepine site of the GABAA receptor (e.g., [3H]flumazenil).

-

Increasing concentrations of RO4938581 are added to compete with the radioligand for binding.

-

The amount of bound radioactivity is measured using liquid scintillation counting.

-

The concentration of RO4938581 that inhibits 50% of the specific radioligand binding (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Delayed Match-to-Position (DMTP) Task in Rats

-

Objective: To assess working memory.

-

Apparatus: A standard two-lever operant chamber (e.g., 30 x 24 x 30 cm) with a food dispenser.[5]

-

Procedure:

-

Sample Phase: One of the two levers is presented to the rat. A press on this "sample" lever results in its retraction.[1]

-

Delay Phase: A variable delay period (e.g., 0 to 24 seconds) is introduced where no levers are present.[5]

-

Choice Phase: Both levers are presented. A press on the lever that was presented during the sample phase (the "correct" lever) is rewarded with a food pellet. An incorrect press results in a time-out period with no reward.[1]

-

-

Drug Administration: Scopolamine (to induce a working memory deficit) is administered intraperitoneally prior to the task. RO4938581 is administered orally.[2]

-

Data Analysis: The primary measure is the percentage of correct responses at different delay intervals.

Experimental Workflow: DMTP Task

Morris Water Maze in Rats

-

Objective: To assess spatial learning and memory.

-

Apparatus: A circular pool (e.g., 200 cm diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at a constant temperature (e.g., 23°C ± 1°C). A hidden escape platform (e.g., 15 x 10 cm) is submerged 2 cm below the water surface.[6] The room contains various distal visual cues.

-

Procedure:

-

Acquisition Phase: Rats are placed in the pool from one of four starting positions and must find the hidden platform. Each rat undergoes a set number of trials per day for several days. The time taken to find the platform (escape latency) is recorded. If a rat fails to find the platform within a set time (e.g., 120 seconds), it is guided to it.[6]

-

Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured.

-

-

Drug Administration: Diazepam (to induce a spatial learning deficit) is administered prior to the task. RO4938581 is administered orally.[2]

-

Data Analysis: Key metrics include escape latency during acquisition and the percentage of time spent in the target quadrant during the probe trial.

Object Retrieval Task in Monkeys

-

Objective: To assess executive function, specifically inhibitory control.

-

Apparatus: A transparent box with an opening on one side, containing a desirable food reward (e.g., a grape).

-

Procedure:

-

The monkey is presented with the box containing the reward.

-

To successfully retrieve the reward, the monkey must inhibit the prepotent response of reaching directly for the visible reward and instead reach through the side opening.

-

The task can be made more difficult by varying the location and size of the opening.

-

-

Drug Administration: RO4938581 is administered orally.[2]

-

Data Analysis: The primary outcome is the percentage of successful first reaches into the opening on more difficult trials.

Safety and Tolerability

A significant advantage of RO4938581 is its favorable safety profile in preclinical studies. Unlike non-selective GABAA receptor modulators, RO4938581 did not exhibit anxiogenic or pro-convulsive potential in mice and rats at doses that produced cognitive enhancement.[2] This is attributed to its high selectivity for the α5 subunit, which is not primarily involved in the regulation of anxiety or seizure thresholds.

Conclusion

RO4938581 represents a promising nootropic agent with a well-defined mechanism of action targeting the GABAA α5 receptor. Preclinical data robustly support its efficacy in enhancing cognitive performance in various domains, including working memory, spatial learning, and executive function. The compound's selectivity confers a favorable safety profile, making it an attractive candidate for further development for the treatment of cognitive deficits in various neurological and psychiatric disorders. The detailed experimental protocols provided in this guide offer a foundation for the continued investigation of RO4938581 and other α5-selective modulators.

References

- 1. Automatic recording of mediating behavior in delayed matching- and nonmatching-to-position procedures in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RO4938581, a novel cognitive enhancer acting at GABAA alpha5 subunit-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RO4938581, a novel cognitive enhancer acting at GABAA α5 subunit-containing receptors [ouci.dntb.gov.ua]

- 4. The GABAAα5-selective Modulator, RO4938581, Rescues Protein Anomalies in the Ts65Dn Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Using rat operant delayed match-to-sample task to identify neural substrates recruited with increased working memory load - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BENZODIAZEPINE-INDUCED SPATIAL LEARNING DEFICITS IN RATS ARE REGULATED BY THE DEGREE OF MODULATION OF α1 GABAA RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

RO4938581 for Down Syndrome Cognitive Deficits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Down syndrome (DS), the most common genetic cause of intellectual disability, is characterized by an imbalance between excitatory and inhibitory neurotransmission in the brain.[1] A prevailing hypothesis suggests that excessive signaling through the γ-aminobutyric acid type A (GABAA) receptors contributes significantly to the cognitive deficits observed in DS.[1] RO4938581 is a potent and selective negative allosteric modulator (NAM) of the GABAA receptor α5 subunit.[2][3] This subunit is predominantly expressed in the hippocampus, a brain region critical for learning and memory.[2][3] Preclinical studies have demonstrated that RO4938581 can rescue cognitive deficits, restore hippocampal synaptic plasticity, and normalize aberrant neuromorphological features in the Ts65Dn mouse model of Down syndrome, without inducing anxiogenic or pro-convulsive side effects.[1] This document provides an in-depth technical overview of the preclinical data and experimental protocols associated with RO4938581 for the potential treatment of cognitive deficits in Down syndrome.

Mechanism of Action

RO4938581 acts as a negative allosteric modulator at the benzodiazepine binding site of GABAA receptors containing the α5 subunit.[2][3] Unlike non-selective GABAA antagonists, RO4938581 exhibits high selectivity for the α5 subtype, which is crucial for its favorable safety profile.[2][3] By reducing the function of α5-containing GABAA receptors, RO4938581 decreases tonic inhibition in the hippocampus. This reduction in tonic inhibition is believed to restore the balance between excitatory and inhibitory neurotransmission, thereby facilitating synaptic plasticity and improving cognitive function.[1]

Signaling Pathway: Modulation of GABAergic Inhibition and Synaptic Plasticity

Caption: RO4938581 negatively modulates GABAA α5 receptors, reducing tonic inhibition and enhancing LTP.

Preclinical Efficacy Data

The primary preclinical evidence for the efficacy of RO4938581 in a Down syndrome model comes from studies in the Ts65Dn mouse.

In Vitro Binding Affinity and Selectivity

RO4938581 demonstrates high affinity and selectivity for the α5 subunit of the GABAA receptor compared to the α1, α2, and α3 subunits.[4]

| Receptor Subtype | Ki (nM) |

| GABAA α1β3γ2 | 185 |

| GABAA α2β3γ2 | 80 |

| GABAA α3β3γ2 | 111 |

| GABAA α5β3γ2 | 4.6 |

| Data from Ballard et al., 2009, for rat recombinant GABAA receptors.[4] |

Rescue of Cognitive Deficits in Ts65Dn Mice

Chronic treatment with RO4938581 was shown to rescue spatial learning and memory deficits in Ts65Dn mice as assessed by the Morris water maze.[1]

| Behavioral Endpoint | Genotype | Treatment | Result | p-value |

| Morris Water Maze (Acquisition) | Ts65Dn | Vehicle | Impaired Learning | <0.001 (vs. Control) |

| Ts65Dn | RO4938581 | Learning Restored | 0.21 (vs. Control) | |

| Morris Water Maze (Probe Trial) | Ts65Dn | Vehicle | Impaired Memory | <0.01 (vs. Control) |

| Ts65Dn | RO4938581 | Memory Restored | >0.05 (vs. Control) | |

| Data from Martinez-Cue et al., 2013.[1] |

Restoration of Hippocampal Long-Term Potentiation (LTP)

RO4938581 treatment rescued deficient hippocampal LTP in Ts65Dn mice, a key cellular correlate of learning and memory.[1]

| LTP Parameter | Genotype | Treatment | Result (% of Baseline) | p-value |

| fEPSP Slope (60 min post-TBS) | Ts65Dn | Vehicle | 115.2 ± 5.1 | <0.05 (vs. Control) |

| Ts65Dn | RO4938581 | 148.9 ± 9.3 | >0.05 (vs. Control) | |

| Control | Vehicle | 155.3 ± 8.7 | - | |

| Data from Martinez-Cue et al., 2013.[1] |

Normalization of Neuromorphological Alterations

RO4938581 treatment normalized the increased density of GABAergic synapse markers and rescued deficient neurogenesis in the hippocampus of Ts65Dn mice.[1]

| Neuromorphological Marker | Genotype | Treatment | Result (Normalized to Control) | p-value |

| GAD65+ Boutons (% Area) | Ts65Dn | Vehicle | Increased | <0.001 (vs. Control) |

| Ts65Dn | RO4938581 | Normalized | <0.05 (vs. Vehicle) | |

| Ki67+ Cells (Neurogenesis) | Ts65Dn | Vehicle | Decreased | <0.05 (vs. Control) |

| Ts65Dn | RO4938581 | Rescued | <0.05 (vs. Vehicle) | |

| Data from Martinez-Cue et al., 2013.[1][5] |

Experimental Protocols

Animals and Drug Administration

-

Animal Model: Male Ts65Dn mice and their corresponding euploid (control) littermates were used.[1]

-

Drug Formulation: RO4938581 was suspended in 0.5% methylcellulose in distilled water.[1]

-

Administration: The drug or vehicle was administered orally (p.o.) once daily for 6 weeks at a dose of 3 mg/kg.[1]

Morris Water Maze Protocol

A modified version of the Morris water maze task was used to assess spatial learning and memory.[1]

Caption: Experimental workflow for the Morris water maze test.

-

Apparatus: A circular pool (150 cm diameter) filled with opaque water. A hidden platform (10 cm diameter) was submerged 1 cm below the water surface.[1]

-

Acquisition Phase: Mice were subjected to four trials per day for three consecutive days. For each trial, the mouse was placed in the pool at one of four starting positions and allowed to swim for a maximum of 60 seconds to find the hidden platform. If the mouse failed to find the platform within 60 seconds, it was guided to it.[1]

-

Probe Trial: 24 hours after the last acquisition trial, a probe trial was conducted in which the platform was removed. The mouse was allowed to swim for 60 seconds, and the time spent in the target quadrant where the platform was previously located was recorded.[1]

Ex Vivo Electrophysiology: Long-Term Potentiation (LTP)

-

Slice Preparation: Coronal hippocampal slices (400 µm thick) were prepared from the brains of treated mice.[1]

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) were recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral-commissural pathway.[1]

-

LTP Induction: LTP was induced by theta-burst stimulation (TBS), consisting of 10 bursts of 4 pulses at 100 Hz, with an inter-burst interval of 200 ms.[1]

-

Data Analysis: The slope of the fEPSP was measured and expressed as a percentage of the pre-TBS baseline.[1]

Caption: Workflow for the ex vivo long-term potentiation (LTP) experiment.

Immunohistochemistry

-

Tissue Processing: Brains were fixed, cryoprotected, and sectioned (40 µm).[1]

-

Staining: Sections were stained with primary antibodies against GAD65 (a marker for GABAergic terminals) and Ki67 (a marker for proliferating cells).[1]

-

Imaging and Analysis: Confocal microscopy was used to capture images, and the density of GAD65-positive boutons and the number of Ki67-positive cells in the dentate gyrus were quantified.[1][5]

Clinical Development and Future Directions

A follow-on compound to RO4938581, named basmisanil (RG1662), was advanced into clinical trials for the treatment of cognitive deficits in individuals with Down syndrome. A Phase II randomized, double-blind, placebo-controlled trial (NCT02024789) was completed. While the trial demonstrated that basmisanil was safe and well-tolerated, it did not meet its primary efficacy endpoint of concomitant improvement in cognition and adaptive functioning.

Despite the outcome of the basmisanil trial, the preclinical data for RO4938581 strongly support the hypothesis that reducing excessive GABAergic inhibition via selective modulation of GABAA α5 receptors is a viable therapeutic strategy for improving cognitive function in Down syndrome. Future research may focus on identifying patient populations that are more likely to respond to this mechanism of action, exploring different dosing regimens, or developing novel compounds with improved pharmacokinetic or pharmacodynamic properties.

Conclusion

RO4938581 is a selective GABAA α5 negative allosteric modulator with a compelling preclinical data package supporting its potential as a cognitive enhancer for Down syndrome. The robust rescue of cognitive, electrophysiological, and neuromorphological deficits in the Ts65Dn mouse model provides a strong rationale for the continued investigation of this therapeutic approach. This technical guide summarizes the key findings and experimental methodologies to aid researchers and drug development professionals in advancing the field of cognitive therapeutics for Down syndrome.

References

- 1. Reducing GABAA α5 receptor-mediated inhibition rescues functional and neuromorphological deficits in a mouse model of down syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RO4938581, a novel cognitive enhancer acting at GABAA alpha5 subunit-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RO4938581, a novel cognitive enhancer acting at GABAA α5 subunit-containing receptors | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Role of GABAA α5 Receptors in Learning and Memory: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gamma-aminobutyric acid type A (GABAA) receptors containing the α5 subunit are key players in the regulation of learning and memory. Primarily expressed in the hippocampus, a brain region crucial for memory formation, these receptors predominantly mediate tonic inhibition, a persistent form of inhibitory signaling that controls neuronal excitability.[1][2] The unique localization and function of α5-containing GABAA receptors (α5-GABAARs) have positioned them as a significant target for therapeutic intervention in cognitive disorders. This guide provides an in-depth examination of the molecular mechanisms, experimental evidence, and signaling pathways that define the role of α5-GABAARs in cognitive processes. Through a synthesis of genetic and pharmacological studies, we explore how modulation of these receptors impacts synaptic plasticity and behavior, offering insights for future drug development.

The GABAA α5 Subunit: A Unique Modulator of Cognition

GABAA receptors are pentameric ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. While there are 19 different GABAA receptor subunits, the α5 subunit is of particular interest due to its restricted distribution.[3] Although α5-GABAARs constitute only about 5% of the total GABAA receptor population in the brain, they represent nearly 25% of all GABAA receptors in the hippocampus, especially in the CA1 and CA3 regions.[4][5]

Unlike most GABAA receptors which are clustered at synaptic sites to mediate phasic (transient) inhibition, α5-GABAARs are largely found at extrasynaptic locations.[6][7] Here, they are persistently activated by low ambient concentrations of GABA, generating a tonic inhibitory current that powerfully regulates the firing rate and excitability of hippocampal pyramidal neurons.[1][2][8] This tonic inhibition acts as a crucial constraint on long-term potentiation (LTP), a cellular correlate of learning and memory.[4][9]

Evidence from Genetic Models

Genetic manipulation in rodent models has been instrumental in elucidating the specific functions of α5-GABAARs. The two primary models are the α5 subunit knockout mouse (Gabra5-/-) and a point mutation mouse (α5H105R).[9]

-

Gabra5 Knockout Mice (α5-/-): Mice lacking the α5 subunit (α5-/-) have provided foundational evidence for the receptor's role in cognition. These mice exhibit a significant improvement in spatial learning as assessed by the Morris water maze task.[10][11][12][13][14] This behavioral enhancement is correlated with distinct electrophysiological changes in the hippocampus, including decreased amplitudes of inhibitory postsynaptic currents (IPSCs) and enhanced paired-pulse facilitation, suggesting a net increase in neuronal excitability.[10][11][12][13][14] Furthermore, the threshold for inducing LTP is reduced in these mice.[5][9] However, it is noteworthy that some later studies have not replicated the initial findings of improved spatial learning, suggesting the influence of genetic background or subtle experimental differences.[5][9]

-

α5(H105R) Point Mutation Mice: This model involves a histidine-to-arginine point mutation that renders the α5 subunit insensitive to benzodiazepines and also results in a selective reduction of α5-GABAARs in hippocampal pyramidal cells.[6][7][9] These mice show facilitated trace fear conditioning, a hippocampal-dependent task where a temporal gap exists between the conditioned stimulus (CS) and the unconditioned stimulus (US).[6][7] This finding specifically implicates extrasynaptic α5-GABAARs in controlling the temporal association of memories.[6][7] Performance in delay or contextual fear conditioning, which are less hippocampus-dependent, is unaltered.[7]

Table 1: Summary of Findings from Genetic Manipulation of GABAA α5 Receptors

| Model | Genetic Modification | Key Behavioral Finding | Key Electrophysiological Finding | Reference |

| α5-/- Mouse | Targeted disruption of the Gabra5 gene | Improved performance in Morris water maze (spatial learning). | Decreased IPSC amplitude in CA1; Enhanced paired-pulse facilitation; Reduced threshold for LTP induction. | [5][9][10][11][12][13][14] |

| α5(H105R) Mouse | Histidine-to-arginine point mutation at position 105 | Facilitated trace fear conditioning. | Selective reduction of α5-GABAARs in hippocampal pyramidal cells. | [6][7][9] |

Pharmacological Modulation of α5-GABAARs

The development of subtype-selective drugs has further solidified the role of α5-GABAARs in cognition and highlighted their therapeutic potential.

-

Negative Allosteric Modulators (NAMs): Also known as inverse agonists, these compounds reduce the function of α5-GABAARs. They have consistently demonstrated pro-cognitive effects in various animal models.

-

L-655,708: This well-studied α5-preferring NAM shows 50-100 fold selectivity for α5-GABAARs.[3][4][9] Acute treatment with L-655,708 reduces tonic inhibition, enhances LTP, and improves performance in the Morris water maze.[4][5][9] It has also been shown to reverse inflammation-induced memory impairments.[9]

-

α5IA: Another selective α5-GABAAR inverse agonist, α5IA, has been shown to restore learning and memory in a mouse model of Down syndrome (Ts65Dn mice) in both the novel object recognition and Morris water maze tasks.[8][15]

-

Other α5 NAMs (Basmisanil, MRK-016): These compounds are under investigation for treating cognitive impairments in conditions like Down syndrome and schizophrenia, and have also shown rapid-acting antidepressant effects in animal models.[16]

-

-

Positive Allosteric Modulators (PAMs): These compounds enhance the function of α5-GABAARs. As expected, they generally impair cognitive function. However, they are being explored for conditions with neuronal hyperexcitability, such as Angelman syndrome.[17]

Table 2: Effects of Pharmacological Modulation of GABAA α5 Receptors on Cognition

| Compound | Class | Model | Behavioral Task | Outcome | Reference |

| L-655,708 | α5 NAM | Rodents | Morris Water Maze | Improved performance | [5][9] |

| α5IA | α5 NAM | Ts65Dn Mice (Down Syndrome Model) | Novel Object Recognition, Morris Water Maze | Restored learning and memory | [8][15] |

| Etomidate | General Anesthetic (GABAA PAM) | Mice | Contextual Fear Conditioning | Memory impairment (blocked by α5 knockout) | [18][19] |

| GABA | Agonist | Rats | Novel Object Recognition, T-Maze | Increased Recognition Index and accuracy | [20] |

Signaling Pathways and Molecular Mechanisms

The influence of α5-GABAARs on learning and memory is mediated by several interconnected pathways that converge on the regulation of synaptic plasticity.

Regulation of Neuronal Excitability and LTP

The primary mechanism by which α5-GABAARs control memory is by setting the threshold for hippocampal pyramidal neuron firing and synaptic plasticity. The tonic inhibitory current mediated by these receptors hyperpolarizes the neuronal membrane, making it more difficult for excitatory inputs to trigger an action potential. This acts as a brake on LTP induction.[4][9] By reducing α5-GABAAR function (either genetically or pharmacologically), this brake is released, lowering the threshold for LTP and enhancing learning.[5][9]

Inflammation-Induced Memory Deficits

Systemic inflammation is known to cause cognitive deficits. This process is directly linked to α5-GABAARs. The pro-inflammatory cytokine Interleukin-1β (IL-1β) increases the activity and surface expression of α5-GABAARs in the hippocampus.[21] This upregulation is mediated by the p38 mitogen-activated protein kinase (p38 MAPK) signaling pathway. The resulting enhancement of tonic inhibition impairs LTP and leads to memory deficits.[21] Importantly, these inflammation-induced memory impairments are absent in α5-/- mice and can be reversed by treatment with α5 NAMs like L-655,708, highlighting a direct causal link.[9][21]

BDNF and Autophagy-Related Signaling

Brain-Derived Neurotrophic Factor (BDNF) is critical for synaptic plasticity and memory.[22] Recent evidence suggests a link between BDNF signaling, autophagy, and α5-GABAAR trafficking. In mice with reduced BDNF, the expression of the autophagy-associated protein p62 is upregulated.[23] This leads to a reduction in the surface expression of α5-GABAARs in pyramidal neurons of the prefrontal cortex.[23][24] This pathway suggests that BDNF constitutively promotes autophagy, which in turn regulates the availability of α5-GABAARs at the cell surface, thereby influencing cognitive processes.[23] Conversely, direct blockade of GABAA receptors can lead to an increase in hippocampal BDNF levels, suggesting a complex feedback loop.[25]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of α5-GABAARs. Below are outlines for key behavioral and electrophysiological experiments.

Morris Water Maze (for Spatial Learning)

This test assesses hippocampal-dependent spatial learning and memory.[12]

-

Apparatus: A large circular pool (e.g., 1.5-2.0 m diameter) filled with opaque water. A small escape platform is hidden 1-2 cm below the water surface. Visual cues are placed around the room.

-

Procedure:

-

Acquisition Phase: Mice or rats are trained over several days (e.g., 5-8 days) to find the hidden platform. Each day consists of multiple trials (e.g., 4 trials/day). The animal is released from different start positions and allowed to swim until it finds the platform or for a maximum time (e.g., 60-90 s). The time to find the platform (escape latency) and path length are recorded.

-

Probe Trial: 24 hours after the last training day, the platform is removed. The animal is allowed to swim for a set time (e.g., 60 s). The time spent in the target quadrant (where the platform used to be) is measured as an index of memory retention.

-

-

Pharmacological Intervention: For testing compounds like α5 NAMs, the drug is administered (e.g., intraperitoneally) at a specific time (e.g., 30 minutes) before each day's training session or before the probe trial.

Novel Object Recognition (NOR)

This test assesses recognition memory based on the innate preference of rodents for novelty.[26][27]

-

Apparatus: An open-field arena (e.g., 50x50 cm). A set of two identical objects (familiar) and one different object (novel).

-

Procedure:

-

Habituation: The animal is allowed to freely explore the empty arena for 5-10 minutes for 1-2 days to acclimate.

-

Training/Familiarization Phase: Two identical objects are placed in the arena. The animal is allowed to explore them for a set time (e.g., 10 minutes).

-

Retention Interval: The animal is returned to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

-

Test Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena and the time spent exploring each object is recorded.

-

-

Data Analysis: A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Trace Fear Conditioning

This task assesses hippocampal-dependent associative memory.[6][7]

-

Apparatus: A conditioning chamber with a grid floor capable of delivering a mild foot shock.

-

Procedure:

-

Training: The animal is placed in the chamber. It is presented with a neutral conditioned stimulus (CS), typically an auditory tone (e.g., 20 s, 80 dB). This is followed by a "trace interval" (a silent period, e.g., 30 s) after which a mild, brief unconditioned stimulus (US) is delivered (e.g., a 0.5-1.0 s foot shock). This CS-trace-US pairing is repeated several times.

-

Testing: 24 hours later, the animal is returned to a different context and presented with the CS (the tone) alone. The primary measure of fear memory is the amount of time the animal spends "freezing" (complete immobility except for respiration).

-

-

Key Variable: The trace interval is critical. This task is hippocampal-dependent because the brain must maintain a representation of the CS across the time gap to associate it with the US.

Table 3: Key Electrophysiological Data

| Parameter | Model/Condition | Finding | Implication | Reference |

| Tonic Current | IL-1β treated WT neurons | Increased tonic current. | Enhanced inhibition, mechanism for inflammation-induced memory loss. | [21] |

| Tonic Current | L-655,708 (20 nM) on WT neurons | Inhibited tonic current by 56.6% ± 9.2%. | Pharmacological reduction of tonic inhibition. | [21] |

| sIPSC Amplitude | α5-/- mice vs WT | Mean peak amplitude reduced to 67% of WT. | Decreased synaptic inhibition contributing to enhanced excitability. | [12] |

| LTP | LPS-treated WT mice | LTP impaired. | Inflammation impairs synaptic plasticity. | [21] |

| LTP | LPS-treated α5-/- mice | LTP impairment is absent. | α5-GABAARs are required for inflammation-induced LTP deficits. | [21] |

Conclusion and Future Directions

The evidence is overwhelming that GABAA receptors containing the α5 subunit are powerful negative regulators of hippocampal-dependent learning and memory.[10] They achieve this primarily by mediating a tonic inhibitory current that constrains neuronal excitability and raises the threshold for synaptic plasticity.[1] Genetic and pharmacological studies consistently show that reducing the function of these receptors enhances cognitive performance in a variety of tasks.[9]

This makes the α5-GABAAR an exceptionally attractive target for the development of cognitive enhancers.[12] Drugs that act as α5 NAMs hold promise for treating cognitive deficits associated with a range of conditions, including Down syndrome, Alzheimer's disease, schizophrenia, and inflammation-related cognitive dysfunction.[1][8][16] Future research should focus on the long-term effects of α5-GABAAR modulation, the potential for off-target effects, and the precise role of these receptors in different neuronal populations and brain regions beyond the hippocampus.[4] A deeper understanding of the signaling pathways, such as those involving BDNF and neuroinflammation, will be critical for refining therapeutic strategies and developing novel treatments for debilitating cognitive disorders.

References

- 1. cjpt.magtechjournal.com [cjpt.magtechjournal.com]

- 2. The role of α5 GABAA receptor agonists in the treatment of cognitive deficits in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sustained treatment with an α5 GABA A receptor negative allosteric modulator delays excitatory circuit development while maintaining GABAergic neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long-term a5 GABA A receptor negative allosteric modulator treatment reduces NMDAR-mediated neuronal excitation and maintains basal neuronal inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trace fear conditioning involves hippocampal alpha5 GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trace fear conditioning involves hippocampal α5 GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic potential of alpha 5 subunit containing GABAA receptors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors [frontiersin.org]

- 10. Enhanced learning and memory and altered GABAergic synaptic transmission in mice lacking the alpha 5 subunit of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Enhanced Learning and Memory and Altered GABAergic Synaptic Transmission in Mice Lacking the α5 Subunit of the GABAAReceptor | Semantic Scholar [semanticscholar.org]

- 12. Enhanced Learning and Memory and Altered GABAergic Synaptic Transmission in Mice Lacking the α5 Subunit of the GABAAReceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Enhanced Learning and Memory and Altered GABAergic Synaptic Transmission in Mice Lacking the α5 Subunit of the GABAAReceptor | Journal of Neuroscience [jneurosci.org]

- 15. Specific targeting of the GABA-A receptor α5 subtype by a selective inverse agonist restores cognitive deficits in Down syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GABAA receptor negative allosteric modulator - Wikipedia [en.wikipedia.org]

- 17. Angelman syndrome - Wikipedia [en.wikipedia.org]

- 18. academic.oup.com [academic.oup.com]

- 19. [PDF] Control of contextual memory through interneuronal α5-GABAA receptors | Semantic Scholar [semanticscholar.org]

- 20. GABA affects novel object recognition memory and working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Memory Deficits Induced by Inflammation Are Regulated by α5-Subunit-Containing GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Understanding the Role of BDNF on GABAergic neurotransmission | Technology Networks [technologynetworks.com]

- 23. biorxiv.org [biorxiv.org]

- 24. biorxiv.org [biorxiv.org]

- 25. GABA(A) receptor blockade enhances memory consolidation by increasing hippocampal BDNF levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Research on RO4938581: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research conducted on RO4938581, a novel cognitive enhancer. The information presented herein is compiled from publicly available scientific literature and is intended for an audience with a professional background in neuroscience, pharmacology, and drug development. This document summarizes key quantitative data in structured tables, details experimental methodologies, and visualizes complex biological and experimental processes.

Core Mechanism of Action

RO4938581 is a potent and selective inverse agonist of the GABAA α5 subunit-containing receptor.[1][2][3] These receptors are predominantly expressed in the hippocampus, a brain region critically involved in learning and memory.[1][2][3] By acting as an inverse agonist, RO4938581 attenuates the effect of GABA at these specific receptors, leading to an enhancement of cognitive processes.[1][2][4] This selective action at the α5 subtype is crucial, as it avoids the unwanted side effects, such as sedation, anxiogenesis, or pro-convulsant activity, that are associated with non-selective GABA receptor modulators.[1][2][3]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of RO4938581.

Table 1: In Vitro Receptor Binding Affinity

| Receptor Subtype | Ki (nM) | Species | Reference |

| GABAA α5β3γ2 | 4.6 | Rat | [5] |

| GABAA α1β3γ2 | 185 | Rat | [5] |

| GABAA α2β3γ2 | 80 | Rat | [5] |

| GABAA α3β3γ2 | 111 | Rat | [5] |

Table 2: In Vitro Functional Activity

| Assay | Cell Line | Receptor Subtype | IC50 (nM) | Species | Reference |

| Electrophysiology | HEK293 | GABAA α5β3γ2 | 11 | Rat | [1] |

| Electrophysiology | HEK293 | GABAA α1β2γ2 | >1000 | Rat | [1] |

| Electrophysiology | HEK293 | GABAA α2β3γ2 | >1000 | Rat | [1] |

| Electrophysiology | HEK293 | GABAA α3β3γ2 | >1000 | Rat | [1] |

Table 3: In Vivo Efficacy in Animal Models

| Animal Model | Species | Effect | Effective Dose (p.o.) | Reference |

| Scopolamine-induced working memory impairment (DMTP task) | Rat | Reversal of impairment | 0.3-1 mg/kg | [1][2][3] |

| Diazepam-induced spatial learning impairment (Morris water maze) | Rat | Reversal of impairment | 1-10 mg/kg | [1][2][3] |

| Executive function (Object retrieval task) | Monkey | Improved performance | 3-10 mg/kg | [1][2][3] |

| Phencyclidine (PCP)-induced cognitive deficits (NOR task) | Rat | Amelioration of deficits | 1 mg/kg | [6] |

| Amphetamine-induced hyperactivity | Rat | Attenuation of hyperactivity | 1 mg/kg | [6] |

| Down Syndrome model (Ts65Dn) | Mouse | Rescue of learning and memory deficits | Chronic administration | [7] |

Key Experimental Protocols

Detailed methodologies for the pivotal experiments cited in this guide are outlined below.

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of RO4938581 for different GABAA receptor subtypes.[1]

-

Cell Lines: Stably transfected HEK293 cells expressing rat GABAA α1β3γ2, α2β3γ2, α3β3γ2, or α5β3γ2 receptors.[8]

-

Radioligand: [3H]-Flumazenil was used as the radioligand.[8]

-

Procedure:

-

Cell membranes were prepared from the transfected HEK293 cells.

-

A constant concentration of [3H]-Flumazenil was incubated with the cell membranes in the presence of increasing concentrations of RO4938581.

-

Non-specific binding was determined in the presence of a high concentration of a non-labeled competing ligand (e.g., diazepam).[9]

-